2,2'-Binaphthyl-6-ylboronic acid
Overview
Description
2,2’-Binaphthyl-6-ylboronic acid (BNB) is a boronic acid derivative that has been widely used in scientific experiments for its unique physical and chemical properties. It has a molecular formula of C20H15BO2 and a molecular weight of 298.1 g/mol .
Synthesis Analysis
The synthesis of borinic acids, including 2,2’-Binaphthyl-6-ylboronic acid, often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Recently, a metal-free one-pot synthesis of tetracoordinated borinic acids was reported, which requires boronic acids, a bidentate ligand, and K3PO4 in refluxing 1,4-dioxane .Molecular Structure Analysis
The molecular structure of 2,2’-Binaphthyl-6-ylboronic acid has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions involving 2,2’-Binaphthyl-6-ylboronic acid . This reaction has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .Physical and Chemical Properties Analysis
2,2’-Binaphthyl-6-ylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 546.8±53.0 °C at 760 mmHg, and a flash point of 284.5±30.9 °C . It has two H bond acceptors, two H bond donors, and two freely rotating bonds .Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally used as reagents in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . Therefore, the primary target could be the palladium catalyst and the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, the 2,2’-Binaphthalen-6-ylboronic acid acts as a nucleophile . The reaction involves two key steps :
- The palladium catalyst forms a bond with an electrophilic organic group . The 2,2’-Binaphthalen-6-ylboronic acid (the nucleophile) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2,2’-Binaphthalen-6-ylboronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds .
Result of Action
The result of the action of 2,2’-Binaphthalen-6-ylboronic acid in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, it is known that boronic acids participate in transmetalation, a process where they transfer their organic group to a metal catalyst
Properties
IUPAC Name |
(6-naphthalen-2-ylnaphthalen-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXRXLWMFONJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025456-44-3 | |
Record name | [2,2'-Binaphthalen]-6-ylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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